Cyclohexylideneethanol

Description

Properties

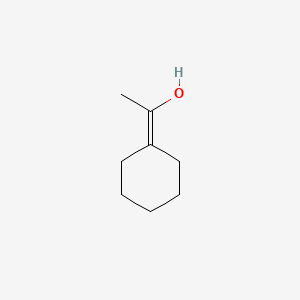

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

1-cyclohexylideneethanol |

InChI |

InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h9H,2-6H2,1H3 |

InChI Key |

ULDSHVAMTLXGCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Cyclohexylideneethanol

General Synthetic Considerations

This compound contains an alkene (cyclohexylidene) and an alcohol functional group, suggesting its synthesis involves formation of a carbon-carbon double bond adjacent to an alcohol. Typical synthetic routes to such compounds include:

- Dehydration of cyclohexanol derivatives to form cyclohexene intermediates.

- Subsequent functionalization of the alkene to introduce the hydroxyl group.

- Hydrogenation or catalytic reduction steps to adjust saturation and functional groups.

Hydrogenation of Aromatic or Ketone Precursors

A notable patented method for preparing related cyclohexyl alcohol derivatives involves hydrogenation of aromatic or ketone compounds over ruthenium catalysts supported on silica with controlled acid strength. Although this patent specifically describes the preparation of 1-cyclohexyl-1-ethanol, the principles are relevant to this compound synthesis due to structural similarities.

Key aspects of this method:

- Catalyst: Ruthenium dispersed on silica supports with acid strength index ≤ 10%.

- Reaction substrates: 1-methylbenzyl alcohol and/or acetophenone.

- Conditions: Continuous hydrogenation at 50–170 °C, hydrogen pressure 10–100 kg/cm².

- Outcome: High yield and efficiency by minimizing side reactions such as dehydration and over-hydrogenation.

- Mechanistic insight: Acid strength of the catalyst support influences side reactions; higher acidity promotes dehydration leading to by-products like ethylcyclohexane, reducing yield.

This approach emphasizes catalyst design and reaction conditions to maximize yield and selectivity, which can be adapted for this compound synthesis by choosing appropriate starting materials and reaction parameters.

Dehydration of Cyclohexanol to Cyclohexene as a Precursor

This compound synthesis may also involve cyclohexene intermediates, which are commonly prepared by acid-catalyzed dehydration of cyclohexanol. This classical organic reaction is well-documented in educational and research literature.

Experimental details for cyclohexene preparation:

- Reagents: Cyclohexanol with a strong acid catalyst (e.g., sulfuric acid).

- Mechanism: Unimolecular elimination (E1) via protonation of the hydroxyl group followed by loss of water to form a carbocation intermediate, then elimination to form the alkene.

- Conditions: Careful temperature control (around 80–90 °C) to avoid cyclohexanol distillation and ensure efficient alkene separation.

- Yield: Typically 30–80%, depending on conditions and purification.

- Purification: Distillation and drying to remove residual water and acid.

This cyclohexene can then be further functionalized to introduce the hydroxyl group at the appropriate position to yield this compound.

Proposed Synthetic Route Combining Dehydration and Functionalization

A plausible synthetic sequence for this compound based on the above methods:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Acid-catalyzed dehydration of cyclohexanol to cyclohexene | Strong acid, ~80–90 °C | Yield 30–80%, requires careful distillation to separate cyclohexene |

| 2 | Functionalization of cyclohexene to introduce hydroxyl group | Possible hydroboration-oxidation or epoxidation followed by ring opening | Introduces the ethanol moiety at the double bond |

| 3 | Purification and isolation of this compound | Distillation, drying | Final product with confirmed structure |

Data and Research Results

Physical Properties and Analytical Data

Catalytic Hydrogenation Efficiency Data (Related Compound)

Chemical Reactions Analysis

Types of Reactions: Cyclohexylideneethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.

Major Products Formed:

Oxidation: Cyclohexylideneacetaldehyde.

Reduction: Cyclohexanol.

Substitution: Cyclohexylideneethyl halides.

Scientific Research Applications

Organic Synthesis

Cyclohexylideneethanol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for creating complex molecules.

Key Reactions:

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important intermediates in organic chemistry.

- Hydrogenation: The compound can undergo hydrogenation reactions, leading to the formation of cyclohexyl derivatives that have applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound and its derivatives exhibit potential biological activities, including anti-inflammatory and analgesic effects.

Case Study: Analgesic Activity

A study evaluated the analgesic properties of cyclohexylidene derivatives. The results demonstrated significant pain relief comparable to established analgesics like diclofenac sodium. This suggests that this compound could be a candidate for developing new pain management therapies .

Material Science

This compound has potential applications in the development of new materials, particularly in the production of hydrogels and polymeric systems.

Hydrogel Applications:

- Drug Delivery Systems: Due to its ability to form hydrogels, this compound can be utilized as a matrix for controlled drug release, enhancing therapeutic efficacy while minimizing side effects.

- Tissue Engineering: The compound's properties allow it to mimic the extracellular matrix, promoting cell adhesion and growth in tissue engineering applications .

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative structure-activity relationship studies can provide insights into the biological effects of this compound based on its structural features. By comparing it with known active compounds, researchers can predict its potential pharmacological properties.

Potential Biological Activities:

- Anti-inflammatory Properties: Similar compounds have shown efficacy against inflammatory pathways.

- Antioxidant Effects: The presence of certain functional groups may confer antioxidant capabilities, stabilizing free radicals.

Comparative Analysis with Related Compounds

To better understand the applications of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(4-Methylphenyl)-2-methylpropanoic acid | Aromatic ring with branched alkane | Anti-inflammatory | Simple structure |

| 4-Hydroxy-3-methoxybenzoic acid | Hydroxy and methoxy substituents on an aromatic ring | Antioxidant | Contains phenolic structure |

| Dimethylsilanediol | Silanol group with two methyl groups | Potentially anti-inflammatory | Simple silanol structure |

This compound stands out due to its complex silyl ether structure and potential for diverse interactions in biological systems.

Mechanism of Action

The mechanism of action of cyclohexylideneethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, this compound can interact with cellular membranes, altering their permeability and affecting cellular functions .

Comparison with Similar Compounds

Cyclohexaneethanol

- Molecular Formula : C₈H₁₆O

- Molecular Weight : 128.21 g/mol

- CAS : 4442-79-9

- Properties: Cyclohexaneethanol (β-cyclohexylethyl alcohol) features a cyclohexyl group directly bonded to ethanol. It is structurally simpler than Cyclohexylideneethanol, lacking the conjugated double bond (cyclohexylidene group). This difference reduces its reactivity in photochemical or oxidation reactions .

- Applications : Primarily used in organic synthesis intermediates.

Cyclohexanemethanol (Cyclohexylmethanol)

- Molecular Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol

- CAS : 100-49-2

- Properties: A saturated cyclohexane derivative with a hydroxymethyl group. It is a colorless to yellow liquid with moderate solubility in polar solvents. Unlike this compound, it undergoes oxidation, esterification, and halogenation reactions due to its primary alcohol group .

- Safety : Requires precautions to avoid inhalation (S23) and skin contact (S24/25) .

Cyclohexanedimethanol (CHDM)

- Molecular Formula : C₈H₁₆O₂

- Isomers: Includes trans-1,4-cyclohexanedimethanol (CAS 931-17-9) .

- Properties: A diol with two hydroxymethyl groups on the cyclohexane ring. Its rigid structure enhances thermal stability in polymers compared to mono-alcohols like this compound .

- Applications: Key monomer in polyester and polyurethane production .

Cyclohexylideneacetaldehyde

- Molecular Formula : C₈H₁₂O

- Synthesis: Prepared by chromic acid oxidation of γ-cyclohexylideneethanol or ozonolysis of 1-allylcyclohexanol .

- Properties: An aldehyde derivative with a conjugated cyclohexylidene group. It is more reactive than this compound due to the electrophilic aldehyde moiety, participating in condensation and nucleophilic addition reactions .

(E)-2-(3,3-Dimethylcyclohexylidene)ethanol

- CAS : 30346-27-1

- Molecular Formula : C₁₀H₁₈O

- Properties : The E-isomer of the dimethyl-substituted derivative. Stereochemical differences influence its biological activity and volatility compared to the Z-isomer .

Structural and Functional Insights

- Cyclohexylidene Group: The conjugated double bond in this compound derivatives enhances photochemical reactivity, enabling applications in isomerization and semiochemical signaling .

- Substituent Effects : Methyl groups (e.g., in 3,3-dimethyl derivatives) increase hydrophobicity and alter odor profiles , critical for insect attractants .

- Isomerism : Z/E isomers exhibit distinct biological activities and physical properties due to spatial arrangement .

Biological Activity

Cyclohexylideneethanol, also known as (Z)-2-(3,3-dimethyl)-cyclohexylideneethanol or Grandlure II, is a compound that has garnered interest in entomological research due to its role as a semiochemical in insect communication. This article delves into its biological activity, focusing on its effects on various insect species, particularly in the context of pheromone signaling and attraction.

Chemical Structure and Properties

This compound is characterized by its cyclic structure, which contributes to its volatility and ability to interact with insect pheromone receptors. The compound's structural formula can be represented as follows:

This compound is often studied alongside other related compounds such as (Z)-(3,3-dimethyl)-cyclohexylideneacetaldehyde (Grandlure III) and (E)-(3,3-dimethyl)-cyclohexylideneacetaldehyde, which are also involved in insect attraction mechanisms.

Pheromonal Role

This compound has been identified as a key component in the pheromone blends of several insect species. Its primary biological activity lies in its ability to attract specific insects, particularly weevils. Research indicates that it plays a significant role in the aggregation behavior of pests such as the sugar beet weevil (Bothynoderes punctiventris). Field tests have demonstrated that traps baited with synthetic Grandlure II effectively capture both male and female weevils, indicating its potency as an attractant .

Case Studies

- Attraction Studies : In a study conducted by Tóth et al. (2007), the effectiveness of Grandlure II was tested in combination with other compounds. The results showed that while Grandlure II contributed to the overall attractiveness of traps, it was not solely responsible for capturing weevils. The study emphasized the importance of understanding the interactions between various semiochemicals in influencing insect behavior .

- Behavioral Responses : Another investigation focused on the behavioral responses of insects to pheromonal cues. It was found that insects exhibit specific flight patterns when exposed to pheromones containing this compound, suggesting that this compound may influence not only attraction but also mating behaviors .

Comparative Analysis

The following table summarizes key findings from various studies on this compound and its related compounds:

Q & A

Q. How can researchers confirm the stereochemistry of (Z)-3,3-dimethylcyclohexylideneethanol during synthesis?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to analyze coupling constants and chemical shifts. The (Z)-configuration is confirmed by specific splitting patterns (e.g., allylic coupling) and peak positions consistent with intramolecular hydrogen bonding .

- X-ray Crystallography : Resolve crystal structures to unambiguously determine spatial arrangement .

- Comparative Analysis : Compare experimental spectral data with literature values for known (Z)-isomers of this compound derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to its strong odor and potential respiratory irritation .

- Storage : Store in a cool, dry area away from oxidizers and ignition sources. Use airtight containers to minimize volatility .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are essential for characterizing this compound’s purity and identity?

Methodological Answer:

- Chromatography : Employ GC-MS or HPLC with a polar stationary phase (e.g., C18) to assess purity and detect byproducts .

- Spectroscopy : Combine FT-IR (to confirm hydroxyl and alkene groups) and mass spectrometry (for molecular ion peaks at m/z 154.25) .

- Elemental Analysis : Verify empirical formula (CHO) through combustion analysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of (Z)-3,3-dimethylthis compound to minimize isomerization?

Methodological Answer:

- Reaction Conditions : Use low-temperature (<0°C) acid-catalyzed dehydration of precursor alcohols to suppress thermal isomerization .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or heterogeneous catalysts to improve stereoselectivity .

- Kinetic Monitoring : Track reaction progress via inline FT-IR or Raman spectroscopy to identify isomerization thresholds .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Empirical Falsification : Cross-validate conflicting data (e.g., NMR vs. computational predictions) using multiple independent techniques (e.g., X-ray, isotopic labeling) .

- Error Analysis : Quantify instrument precision (e.g., NMR field homogeneity) and sample preparation variability (e.g., solvent effects) .

- Literature Benchmarking : Compare results with high-confidence datasets from NIST or peer-reviewed studies .

Q. What methodologies enable the application of this compound in insect semiochemical studies?

Methodological Answer:

- Behavioral Assays : Use electroantennography (EAG) to measure receptor responses in target insects (e.g., moths) to (Z)-isomers .

- Field Trials : Deploy slow-release dispensers in controlled environments to evaluate attraction/repellency efficacy .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl groups) and correlate changes with bioactivity using multivariate regression .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in reported boiling points or solubility data for this compound?

Methodological Answer:

- Standardized Protocols : Adopt IUPAC guidelines for measuring physical properties (e.g., T under reduced pressure) to reduce methodological variability .

- Collaborative Validation : Replicate experiments across independent labs using identical equipment and conditions .

- Meta-Analysis : Aggregate data from peer-reviewed studies and apply statistical models (e.g., weighted averages) to identify outliers .

Experimental Design and Reporting

Q. What documentation standards are critical for publishing this compound research?

Methodological Answer:

- Data Transparency : Provide raw spectral data (NMR, MS) in Supporting Information, including instrument parameters and calibration details .

- Reproducibility : Detail synthetic procedures (e.g., molar ratios, reaction times) and purity validation methods to enable replication .

- Ethical Reporting : Disclose funding sources and potential conflicts of interest in the Acknowledgments section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.